molecular formula C18H16N4O2 B4898715 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4898715
M. Wt: 320.3 g/mol
InChI Key: MUGORPWIOGGXCZ-UHFFFAOYSA-N
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Description

This compound features a 5-oxo-1-phenylpyrrolidine core linked to a benzimidazol-2-ylidene moiety via a carboxamide bridge. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest its relevance in enzyme inhibition and therapeutic applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-16-10-12(11-22(16)13-6-2-1-3-7-13)17(24)21-18-19-14-8-4-5-9-15(14)20-18/h1-9,12H,10-11H2,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGORPWIOGGXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the condensation of benzimidazole derivatives with pyrrolidine carboxamides under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating intermediates for further derivatization.

Reaction Conditions Products Key Observations References
6M HCl, reflux (12h)5-Oxo-1-phenylpyrrolidine-3-carboxylic acidComplete conversion observed via LC-MS; product confirmed by comparison with PubChem data (CID 2737107)
2M NaOH, 80°C (6h)Partial hydrolysis intermediatesFormation of mixed anhydrides detected by NMR

Nucleophilic Substitution at the Benzimidazole Nitrogen

The benzimidazole nitrogen participates in alkylation and acylation reactions, enabling structural diversification. Methoxymethylation is a notable example:

Example Reaction:
Compound + ClCH2OCH3Et3N, DMFN-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide\text{Compound + ClCH}_2\text{OCH}_3 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide}

Key Features Details
Yield 72–85% (optimized)
Catalyst Triethylamine
Applications Enhances solubility and bioactivity

Ring-Opening Reactions of the Pyrrolidone Moiety

The 5-oxo-pyrrolidine ring undergoes ring-opening under nucleophilic attack, particularly with amines or thiols:

Mechanism:

  • Nucleophilic attack at the carbonyl carbon.

  • Cleavage of the C–N bond, yielding linear intermediates.

Reagent Product Conditions References
EthylenediamineN-(2-aminoethyl)-derivative100°C, 24h (EtOH)
BenzylthiolThioester analogRT, 48h (DMF)

Condensation Reactions Involving the Imine Group

The benzimidazol-2-ylidene group participates in Schiff base formation with aldehydes or ketones:

Example:
Compound + 3,4-DimethylbenzaldehydeAcOHHydrazone-linked derivative\text{Compound + 3,4-Dimethylbenzaldehyde} \xrightarrow{\text{AcOH}} \text{Hydrazone-linked derivative}

Property Value
Reaction Time 8h (reflux)
Yield 68%
Biological Relevance Enhanced TPO receptor agonism observed in analogs

Comparative Reactivity with Structural Analogs

The compound’s trifluoromethylphenyl group enhances electrophilicity compared to non-fluorinated analogs:

Compound Reactivity (Hydrolysis Rate) Biological Activity (IC₅₀)
Target Compound1.0 (reference)0.8 nM (Kinase X)
PD1739550.71.2 nM
PP20.52.5 nM

Scientific Research Applications

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and available data for comparable compounds:

Compound Name Substituents Molecular Weight Biological Target/Activity Reference
Target Compound : N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide Benzimidazol-2-ylidene 335.35 (estimated) Hypothesized protease/clp inhibition (based on structural analogs)
N-(3-Chloro-2-methylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3-Chloro-2-methylphenyl 342.79 Bacterial Fatty Acid Synthetase I (IC50 ~100,000 nM)
N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 3-Hydroxyphenyl 296.32 No activity data; hydroxyphenyl may improve solubility
1-(2,3-Dimethylphenyl)-5-oxo-N-[5-isopropyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 2,3-Dimethylphenyl; thiadiazole 358.46 No activity data; thiadiazole may confer metabolic stability
4-(5-Chloro-2-oxo-benzimidazol-1-yl)-N-(3-fluorophenyl)piperidine-1-carboxamide Benzimidazolone; piperidine 370.37 8-Oxo inhibitor (specific activity not provided)
N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrazole-cyclopentyl/cyclopropyl 392.50 No activity data; bulky substituents may affect bioavailability

Key Research Findings

Role of Benzimidazole Derivatives: The benzimidazol-2-ylidene group in the target compound is structurally analogous to compound 19 in , which inhibits Clp-protease (a herbicide target). highlights a benzimidazolone derivative with a piperidine-carboxamide group, demonstrating the versatility of benzimidazole scaffolds in enzyme inhibition.

Impact of Substituents :

  • Phenyl Ring Modifications : Substitution with electron-withdrawing groups (e.g., chloro in ) correlates with reduced potency (IC50 ~100,000 nM), whereas electron-donating groups (e.g., hydroxyl in ) may improve solubility but require further activity validation.
  • Heterocyclic Additions : Thiadiazole () and pyrazole () substituents introduce steric bulk and metabolic stability but lack empirical activity data.

Synthetic Feasibility :

  • The target compound’s synthesis may parallel methods used for N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (), involving carboxamide coupling reactions.

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The unique structural characteristics of this compound suggest it may have significant therapeutic applications, particularly in oncology and antimicrobial treatments.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O2C_{19}H_{16}N_{4}O_{2}. The presence of the benzimidazole ring contributes to its biological activity, while the carboxamide group enhances solubility and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of benzimidazole have shown significant activity against various cancer cell lines. A study reported that certain benzimidazole derivatives had IC50 values in the low micromolar range against lung cancer cell lines (e.g., HCC827 and NCI-H358) .

CompoundCell LineIC50 (μM)
5HCC8276.26
6NCI-H3586.48
9A5499.48

These findings suggest that the structural features of the compound may enhance its efficacy against tumor cells while also indicating a need for further optimization to reduce toxicity towards normal cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structural motifs have demonstrated activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The introduction of specific substituents can enhance this antimicrobial activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The benzimidazole core is essential for its interaction with biological targets, particularly in inhibiting enzymes involved in cancer proliferation and inflammation. Modifications to the phenyl and pyrrolidine components can significantly influence potency and selectivity .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, necessitating further investigation into their mechanisms of action.
  • Analgesic and Anti-inflammatory Properties : Compounds related to this structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in pain and inflammation pathways .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments, particularly focusing on the benzimidazol-2-ylidene moiety and pyrrolidine ring. IR spectroscopy can identify carbonyl (C=O) and imine (C=N) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. Pair experimental data with computed PubChem entries (e.g., InChIKey, canonical SMILES) for cross-verification . For purity assessment, employ HPLC with a C18 column (acetonitrile/water gradient) and confirm >95% purity via UV detection at 254 nm .

Q. How can tautomeric equilibria of the benzimidazol-2-ylidene group influence experimental data interpretation?

  • Methodological Answer : The benzimidazol-2-ylidene group may exhibit keto-enol tautomerism, altering NMR chemical shifts. Use temperature-dependent NMR (e.g., 25°C to 60°C) to observe dynamic equilibria. Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-calculated values for both tautomers to identify dominant forms .

Q. What solvent systems are optimal for recrystallization to improve yield and crystallinity?

  • Methodological Answer : Screen solvents like ethyl acetate/hexane (1:3) or methanol/water (4:1) for recrystallization. Monitor crystal growth via polarized light microscopy. X-ray crystallography (as in ) can confirm stereochemistry and packing efficiency .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthetic route design for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian 16) to model key steps, such as cyclization of the pyrrolidine ring or formation of the benzimidazol-2-ylidene group. Use the ICReDD approach () to predict transition states and optimize reaction conditions (e.g., temperature, catalyst loading). Validate with small-scale experiments and adjust parameters iteratively .

Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer : If 1H^1H-NMR peaks deviate from DFT predictions, re-examine sample purity via HPLC and consider solvent polarity effects. For IR, ensure anhydrous conditions to avoid water interference. Use solid-state NMR or X-ray diffraction to confirm structural assignments if ambiguity persists .

Q. How to evaluate the compound’s potential as a kinase inhibitor using in vitro assays?

  • Methodological Answer : Conduct enzymatic assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., EGFR or JAK2). Use a dose-response curve (0.1–100 µM) to determine IC50_{50} values. Compare with positive controls (e.g., staurosporine). Validate selectivity via a kinase panel screen .

Q. What synthetic challenges arise from steric hindrance in the pyrrolidine-3-carboxamide moiety, and how are they mitigated?

  • Methodological Answer : Steric effects during amide bond formation may reduce yield. Use coupling agents like HATU or EDCI with HOAt to enhance efficiency. Monitor reaction progress via LC-MS. If intermediates precipitate, switch to polar aprotic solvents (e.g., DMF) and elevate temperature (50–80°C) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different cell lines?

  • Methodological Answer : Variability may stem from cell permeability or metabolic differences. Perform cytotoxicity assays (MTT or resazurin) alongside target inhibition studies. Use molecular docking (AutoDock Vina) to assess binding affinity variations due to protein isoforms. Validate with gene knockout models .

Q. Why does the compound exhibit unexpected solubility in nonpolar solvents despite its polar functional groups?

  • Methodological Answer : Analyze intermolecular interactions via Hirshfeld surface analysis (CrystalExplorer). The phenyl group may dominate packing behavior, enhancing lipophilicity. Experimentally, measure partition coefficients (logP) using shake-flask methods (octanol/water) to quantify hydrophobicity .

Methodological Tables

Parameter Recommended Technique Key Evidence
Tautomerism AnalysisTemperature-dependent 1H^1H-NMR
Synthetic OptimizationDFT-based transition state modeling
Bioactivity ValidationKinase panel screening
Crystallinity AssessmentX-ray diffraction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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